2,5-Dimethylbenzylisocyanide

説明

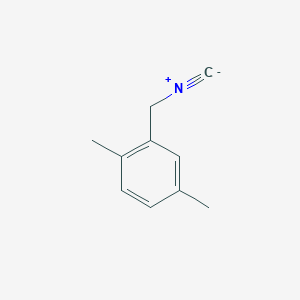

2,5-Dimethylbenzylisocyanide is an organic compound with the molecular formula C10H11N. It is a derivative of benzylisocyanide, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylbenzylisocyanide typically involves the reaction of 2,5-dimethylbenzylamine with chloroform and a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate isocyanide, which is then isolated and purified. The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure the stability of the isocyanide group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.

化学反応の分析

Types of Reactions

2,5-Dimethylbenzylisocyanide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding isocyanates or other oxidized derivatives.

Reduction: Reduction reactions can convert the isocyanide group to primary amines or other reduced forms.

Substitution: The isocyanide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanide group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isocyanates, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted benzyl derivatives.

科学的研究の応用

Multicomponent Reactions (MCRs)

2,5-Dimethylbenzylisocyanide can be utilized in multicomponent reactions, such as the Ugi reaction, which allows for the efficient synthesis of complex organic molecules. These reactions are advantageous due to their high atom economy and the ability to generate diverse chemical libraries in a single step. The compound serves as a versatile building block for creating various heterocycles and peptidomimetics .

Table 1: Examples of MCRs Involving Isocyanides

| Reaction Type | Product Type | Reference |

|---|---|---|

| Ugi Reaction | Dipeptides and natural products | |

| Passerini Reaction | α-Ketoamides for SARS-CoV-2 inhibitors | |

| Solid-phase MCRs | Macrocyclic compounds |

Inhibition Studies

Research has shown that isocyanides, including this compound, can act as potent inhibitors of human heme oxygenases (hHOs). For instance, studies indicate that benzyl isocyanide exhibits strong uncompetitive inhibition with respect to heme, making it a candidate for selective inhibitor design in therapeutic contexts . The binding affinity of isocyanides to hHO-1 suggests potential applications in drug development targeting heme metabolism.

Table 2: Binding Affinities of Isocyanides to Heme Oxygenases

| Isocyanide Type | Binding Affinity (K_I) | Reference |

|---|---|---|

| Benzyl Isocyanide | 0.15 μM | |

| n-Butyl Isocyanide | Higher than benzyl | |

| Isopropyl Isocyanide | Weakest binding |

Bioorthogonal Chemistry

The unique reactivity of isocyanides makes them suitable for bioorthogonal labeling of biomolecules. This application is significant in the development of new imaging techniques and therapeutic strategies. Isocyanides can participate in various reactions, such as two-component reactions and multicomponent reactions, which facilitate the labeling and modulation of biomolecules with minimal structural alterations .

Labeling Strategies

- Two-component bioorthogonal reactions : These involve the reaction between isocyanides and specific functional groups on biomolecules.

- Multicomponent reactions : These allow for the simultaneous incorporation of multiple components into a single product.

- Metal chelation : This strategy enhances the stability and functionality of labeled biomolecules.

Table 3: Bioorthogonal Labeling Applications Using Isocyanides

| Application Area | Methodology | Reference |

|---|---|---|

| Imaging | Isocyano group incorporation | |

| Therapeutics | Targeted drug delivery | |

| Protein Modification | Genetic incorporation |

Environmental Considerations

Recent advancements in isocyanide synthesis have emphasized greener methodologies that reduce waste and enhance safety. Continuous flow technology has been explored to improve the efficiency of synthesizing isocyanides like this compound while minimizing environmental impact . This approach not only increases yields but also allows for real-time monitoring of reactions.

作用機序

The mechanism of action of 2,5-Dimethylbenzylisocyanide involves its interaction with various molecular targets and pathways. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes.

類似化合物との比較

Similar Compounds

Benzylisocyanide: The parent compound without the methyl substitutions.

2,4-Dimethylbenzylisocyanide: A similar compound with methyl groups at the 2 and 4 positions.

3,5-Dimethylbenzylisocyanide: A compound with methyl groups at the 3 and 5 positions.

Uniqueness

2,5-Dimethylbenzylisocyanide is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in the compound’s behavior in chemical reactions and its interactions with biological targets.

生物活性

2,5-Dimethylbenzylisocyanide is a member of the isocyanide family, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial agent and in the inhibition of various metabolic pathways in pathogens. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Isocyanides are characterized by the functional group -N≡C. The structure of this compound can be represented as follows:

Recent studies have elucidated the mechanism by which isocyanides, including this compound, exert their biological effects. The primary mode of action involves covalent binding to essential metabolic enzymes at cysteine residues within their active sites. This interaction leads to the inhibition of key metabolic pathways in bacteria and other pathogens .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial pathogens. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 0.8 |

| Pseudomonas aeruginosa | 1.5 |

| Candida albicans | 1.0 |

The compound's effectiveness against Candida albicans indicates its potential as an antifungal agent .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested against human cell lines to determine its selectivity and potential therapeutic window. The results indicate that while it exhibits significant antimicrobial activity, it also shows moderate cytotoxic effects on certain human cell lines (Table 2).

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These findings suggest that further optimization may be required to enhance its therapeutic efficacy while minimizing toxicity .

Case Studies

- Inhibition of Heme Oxygenases : A study investigated the binding affinity of various isocyanides, including benzyl and aliphatic derivatives, to human heme oxygenases (hHO-1). The results showed that these compounds could effectively inhibit hHO-1 activity, which is crucial for heme metabolism and cellular homeostasis .

- Covalent Targeting in Bacterial Pathogens : Another study highlighted how isocyanides like this compound inhibit bacterial growth by targeting cysteine residues in essential enzymes. This covalent modification leads to destabilization and dysregulation of proteins involved in critical metabolic pathways .

特性

IUPAC Name |

2-(isocyanomethyl)-1,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-4-5-9(2)10(6-8)7-11-3/h4-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBVUJPUKXSUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401284526 | |

| Record name | 2-(Isocyanomethyl)-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730964-57-5 | |

| Record name | 2-(Isocyanomethyl)-1,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=730964-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Isocyanomethyl)-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。